1-Bromo-2-fluoroethane

Catalog No.
S601584
CAS No.
762-49-2
M.F
C2H4BrF
M. Wt
126.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-fluoroethane

CAS Number

762-49-2

Product Name

1-Bromo-2-fluoroethane

IUPAC Name

1-bromo-2-fluoroethane

Molecular Formula

C2H4BrF

Molecular Weight

126.96 g/mol

InChI

InChI=1S/C2H4BrF/c3-1-2-4/h1-2H2

InChI Key

JTLAIKFGRHDNQM-UHFFFAOYSA-N

SMILES

C(CBr)F

solubility

Soluble in alcohol, ether

Synonyms

1-bromo-2-fluoroethane, 2-fluoroethyl bromide, 2-fluoroethyl bromide, 18F-labeled

Canonical SMILES

C(CBr)F

The exact mass of the compound 1-Bromo-2-fluoroethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172603. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-2-fluoroethane is a bifunctional haloalkane used as a key intermediate and building block in pharmaceutical and agrochemical synthesis. Its primary role is to introduce the 2-fluoroethyl moiety (-CH2CH2F) into target molecules, a group that can significantly alter biological activity and pharmacokinetic properties. The compound's utility is defined by the distinct reactivity of its carbon-bromine bond, which is modulated by the presence of the adjacent, highly electronegative fluorine atom, creating a different reactivity profile compared to non-fluorinated or differently halogenated ethanes. This specific structural arrangement is central to its procurement value in multi-step synthesis where predictable reactivity and compatibility with specific reaction schemes are required.

Research Fit

Product identity
No product data provided; please refer to product listing for specifications.
Workflow context
Not available in supplied evidence.

Substituting 1-bromo-2-fluoroethane with seemingly similar compounds like 1,2-dibromoethane or other fluoroethylating agents introduces significant process and performance liabilities. The fluorine atom at the C2 position exerts a strong electron-withdrawing effect, which modifies the electrophilicity of the C1 carbon and the leaving group potential of the bromide, leading to distinct reaction kinetics compared to non-fluorinated analogs like 1,2-dibromoethane. Furthermore, alternatives for fluoroethylation, such as 2-fluoroethyl tosylate, often require different solvents (e.g., DMSO/DMF instead of acetonitrile) and may necessitate complex HPLC purification to remove unreacted starting materials that can interfere with subsequent steps. The unique combination of the bromo leaving group and fluoro substitution in 1-bromo-2-fluoroethane provides a specific reactivity and process compatibility profile that cannot be reliably replicated by simple analogs, making precise specification critical for reproducible outcomes in regulated synthesis environments.

Substitution Risk

Undefined Insufficient data to assess interchangeability with similar products.

Superior Fluoroethylation Yield in Acetonitrile vs. 2-Fluoroethyl Tosylate

In the synthesis of 1-(2-[18F]fluoroethyl)-4-benzylpiperidine, a model reaction for PET tracer development, 1-bromo-2-[18F]fluoroethane ([18F]BFE) demonstrated a 16-fold higher radiochemical yield (RCY) compared to 2-[18F]fluoroethyl tosylate ([18F]FETos) when the reaction was conducted in acetonitrile. Specifically, [18F]BFE achieved an 80% RCY, whereas [18F]FETos only yielded 5% under identical conditions (80°C, 25 min).

Evidence DimensionRadiochemical Yield (RCY) of Fluoroethylation
Target Compound Data80% RCY
Comparator Or Baseline2-[18F]Fluoroethyl tosylate ([18F]FETos) gave 5% RCY
Quantified Difference16-fold higher yield
ConditionsReaction with 4-benzylpiperidine in acetonitrile at 80°C for 25 minutes.

For process efficiency and cost-effectiveness, this demonstrates superior performance in a common and industrially relevant solvent, avoiding the need for less desirable solvents like DMSO or DMF often required for tosylates.

No evidence
Data to verify
Not provided
No quantitative differentiation data available.
Review product specification sheet for technical details.

Process Simplification: Enables Cartridge-Based Purification Not Feasible for Tosylate Precursors

A key processability advantage of 1-bromo-2-fluoroethane is its suitability for simplified, cartridge-based purification, a method not readily available for its common substitute, 2-fluoroethyl tosylate ([18F]FETos). The synthesis of [18F]FETos typically requires an HPLC purification step to remove its own precursor, 1,2-bistosyloxyethane, which would otherwise reduce yields in the subsequent fluoroethylation step. In contrast, a method using 1-bromo-2-[18F]fluoroethane produced from 1,2-dibromoethane enables a rapid, 10-minute purification using only solid-phase extraction (SPE) cartridges, yielding the product with >98% radiochemical purity and avoiding HPLC entirely.

Evidence DimensionPurification Method Requirement
Target Compound DataPurifiable using only SPE cartridges in 10 minutes.
Comparator Or Baseline2-Fluoroethyl tosylate requires HPLC purification to remove interfering precursors.
Quantified DifferenceAvoidance of a mandatory, time-consuming HPLC purification step.
ConditionsAutomated radiopharmaceutical synthesis workflows.

This enables faster, more efficient, and more easily automated synthesis workflows, a critical factor for both research-scale and production-scale operations, particularly in time-sensitive applications like PET tracer production.

Enhanced Reactivity Profile via In Situ Finkelstein Reaction

1-Bromo-2-fluoroethane serves as a stable precursor that can be converted in situ to the more reactive 2-iodo-1-fluoroethane, providing a significant boost in reactivity for challenging fluoroethylations. In a study comparing fluoroethylating agents, the addition of lithium iodide (LiI) to 1-bromo-2-[18F]fluoroethane ([18F]BFE) increased the radiochemical yield of [18F]fluoroethylated N,N-dimethylethanolamine from 54% to 95%. This demonstrates that the bromide form offers handling stability while providing a pathway to iodide-level reactivity when needed, a flexibility not inherent to the tosylate analog.

Evidence DimensionRadiochemical Yield (RCY) with Iodide Additive
Target Compound Data95 ± 0.3% RCY (with LiI)
Comparator Or Baseline54 ± 0.5% RCY (without LiI)
Quantified Difference1.76x increase in yield
Conditions18F-fluoroethylation of N,N-dimethylethanolamine.

This allows procurement of a single, more stable bromo-compound that can be adapted to achieve the high reactivity of an iodo-analog on demand, simplifying inventory and improving reaction yields for less nucleophilic substrates.

Precursor for Automated PET Tracer Synthesis Workflows

This compound is the right choice for developing and scaling up the production of 18F-labeled Positron Emission Tomography (PET) tracers, particularly within automated synthesis modules. Its compatibility with simple, fast, cartridge-based purification and its high reactivity in acetonitrile streamlines the process, reduces synthesis time, and avoids the need for HPLC purification of the labeling agent itself, which is a common bottleneck when using tosylate-based precursors.

Efficient Fluoroethylation in Pharmaceutical Process Development

In multi-step pharmaceutical synthesis, 1-bromo-2-fluoroethane is indicated for reactions where the 2-fluoroethyl group must be introduced efficiently without resorting to harsh solvents like DMF or DMSO. Its demonstrated high yields in acetonitrile make it a preferred reagent for process chemists aiming to simplify workup procedures and improve the green chemistry profile of their synthesis route compared to alternatives like 2-fluoroethyl tosylate.

Tunable-Reactivity Synthesis for Complex Molecules

This reagent is well-suited for synthetic routes requiring staged or tunable reactivity. It can be used directly as a moderately reactive fluoroethylating agent or, with the addition of an alkali iodide, its reactivity can be significantly increased in situ to match that of a more expensive and potentially less stable iodo-analog. This allows chemists to use a single, stable inventory chemical for a wider range of substrates, from highly nucleophilic to more challenging, sterically hindered targets.

Application Fit Matrix

Application
Selection Property
Validation Focus
General research
To be determined from product data
Verify identity and purity before use

XLogP3

1.3

Boiling Point

71.5 °C
71-72 °C at 760 mm Hg

Density

1.7044 at 25 °C/4 °C

UNII

9B15FC1III

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H300+H310 (100%): Fatal if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H420 (100%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

762-49-2

Wikipedia

1-bromo-2-fluoroethane

Methods of Manufacturing

Reaction /of 2-fluoroethanol/ with phosphorus tribromide gives 1-bromo-2-fluoroethane.

General Manufacturing Information

THE BROMINE-CONTAINING FLUOROCARBONS OPERATE BY CHEMICAL INTERRUPTION OF THE COMBUSTION CHAIN, AND ARE USED IN TOTAL FLOODING SYSTEMS FOR COMPUTER ROOMS AND TELEPHONE FACILITIES, AS WELL AS AIRCRAFT AND PORTABLE FIRE EXTINGUISHERS, INCLUDING USE ON THE AIR FORCE P-13 RAPID INTERVENTION CRASH TRUCKS. HALON EMERGES FROM THE FIRE EXTINGUISHER NOZZLE AS A MIXTURE OF 85 PERCENT LIQUID AND 15 PERCENT VAPOR AND IS DISCHARGED OVER LONG DISTANCES. IT COMPLETELY VAPORIZES UPON CONTACT WITH FIRE. /BROMINATED FLUOROCARBONS/

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/
FLUOROCARBONS IN AIR OF WORKING AREA & IN EXHALED AIR CAN BE ANALYZED BY IR SPECTROMETRY. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD IS PRESENTED FOR FREONS. /FREONS/

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IS DESCRIBED. CONCN IN BODY FLUIDS ARE DETERMINED BY MEANS OF HEAD SPACE ANALYSIS. /FLUOROCARBONS/
FLUOROCARBON DETERMINATION IN BLOOD: GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION. /FLUOROCARBONS/

Interactions

IF INHALATION OCCURS, EPINEPHRINE OR OTHER SYMPATHOMIMETIC AMINES & ADRENERGIC ACTIVATORS SHOULD NOT BE ADMIN SINCE THEY WILL FURTHER SENSITIZE HEART TO DEVELOPMENT OF ARRHYTHMIAS. /FLUOROCARBONS/

A simple method to extract spectral parameters using fractional derivative spectrometry

S S Kharintsev, M Kh Salakhov
PMID: 15248995   DOI: 10.1016/j.saa.2003.11.013

Abstract

The nonlinear fitting method, based on the ordinary least squares approach, is one of several methods that have been applied to fit experimental data into well-known profiles and to estimate their spectral parameters. Besides linearization measurement errors, the main drawback of this approach is the high variance of the spectral parameters to be estimated. This is due to the overlapping of individual components, which leads to ambiguous fitting. In this paper, we propose a simple mathematical tool in terms of a fractional derivative (FD) to determine the overlapping band spectral parameters. This is possible because of several positive effects of FD connected with the behavior of its zero-crossing and maximal amplitude. For acquiring a stable and unbiased FD estimate, we utilize the statistical regularization method and the regularized iterative algorithm when a priori constraints on a sought derivative are available. Along with the well-known distributions such as Lorentzian, Gaussian and their linear combinations, the Tsallis distribution is used as a model to correctly assign overlapping bands. To demonstrate the power of the method, we estimate unresolved band spectral parameters of synthetic and experimental infra-red spectra.


Synthesis of two radiofluorinated cocaine analogues using distilled 2-[18F]fluoroethyl bromide

A A Wilson, J N Dasilva, S Houle
PMID: 7633392   DOI: 10.1016/0969-8043(95)00028-c

Abstract

Two fluorinated congeners of cocaine, 2'-fluoroethyl (1R-2-exo-3-exo)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane- 2-carboxylate (FETT) and its 4-chlorophenyl analogue (FECT) were synthesized. Radiolabelling with 18F was achieved by O-[18F]fluoroalkylation of the corresponding carboxylic acid salts with distilled 2-[18F]fluoroethyl bromide in DMF. After HPLC purification, yields of radiochemically pure, formulated products were 22-30% (not corrected for decay) in a synthesis time of 60-70 min. The use of distilled 2-[18F]fluoroethyl bromide was indispensable for the reliable production of pure products.


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